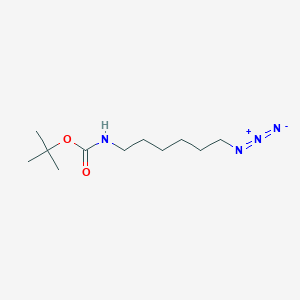

6-Azido-N-Boc-hexylamine

Descripción general

Descripción

6-Azido-N-Boc-hexylamine, also known as (6-azido-hexyl)-carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C₁₁H₂₂N₄O₂ and a molecular weight of 242.32 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and bioconjugation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-N-Boc-hexylamine typically involves a multi-step process:

Protection of the Amino Group: The synthesis begins with 6-amino-1-hexanol, which is reacted with di-tert-butyl dicarbonate in dichloromethane at room temperature for 16 hours to protect the amino group.

Formation of the Mesylate Intermediate: The protected amine is then treated with methanesulfonyl chloride and triethylamine in dichloromethane at room temperature for another 16 hours to form the mesylate intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-Azido-N-Boc-hexylamine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, particularly with terminal alkynes, to form triazoles via the Huisgen cycloaddition reaction.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Terminal alkynes, copper(I) catalysts, and appropriate solvents (e.g., tetrahydrofuran) are commonly used.

Reduction: Hydrogen gas and palladium catalysts are typical reagents for the reduction of the azido group.

Major Products

Aplicaciones Científicas De Investigación

Metabolic Labeling Techniques : The incorporation of non-canonical amino acids, such as azidohomoalanine, into proteins allows researchers to label and track protein synthesis and dynamics within living cells.

Application of 6-Azido-N-Boc-hexylamine : This compound can be used in metabolic labeling protocols to visualize and quantify newly synthesized matrix components in tissue engineering studies. It aids in understanding cell-material interactions and the effects of extracellular matrix properties on cellular behavior .

Polymer Chemistry

Bioinspired Polymers : Recent advances in polymer chemistry have explored the use of azide-functionalized compounds to create bioinspired materials that mimic biological functions.

Utility of this compound : Its azido group can participate in click chemistry reactions, enabling the development of glycopolypeptides and other functional polymers. These polymers can be designed for specific applications, such as drug delivery systems or tissue scaffolds .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Tissue Engineering : In a study focusing on the spatiotemporal evolution of extracellular matrix components, researchers utilized metabolic labeling with azide-containing compounds to visualize matrix deposition by cells cultured in hydrogels. This approach provided insights into how mechanical cues influence cell behavior and matrix remodeling .

- Inhibition Assays : Research involving azido derivatives has demonstrated their potential as inhibitors in various biochemical pathways. For instance, compounds derived from hexylamine showed promising inhibition rates against specific enzymes, indicating their utility in drug design .

Mecanismo De Acción

The mechanism of action of 6-Azido-N-Boc-hexylamine involves its ability to act as a cleavable linker in bioconjugation approaches. This compound can attach to various molecules, facilitating targeted therapeutic release mechanisms. In anticancer research, it inhibits cell proliferation and induces apoptosis by interacting with specific molecular targets and pathways.

Comparación Con Compuestos Similares

Similar Compounds

6-Azido-hexylamine: A similar compound with the molecular formula C₆H₁₄N₄, used as a cleavable linker in biomedical fields.

6-Azido-1-hexanamine: Another related compound with similar applications in bioconjugation and therapeutic release mechanisms.

Uniqueness

6-Azido-N-Boc-hexylamine is unique due to its tert-butyl ester protection, which provides stability and allows for selective deprotection under mild conditions. This feature makes it particularly useful in complex synthetic routes and bioconjugation applications .

Actividad Biológica

6-Azido-N-Boc-hexylamine is a compound that has garnered attention in biochemical research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and bioconjugation. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C11H22N4O2

- Molecular Weight : 242.32 g/mol

- CAS Number : 129392-87-6

The compound features an azido group, which is known for its reactivity in click chemistry, allowing it to form stable bonds with various biomolecules. The N-Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.

Synthesis

The synthesis of this compound involves several steps:

- Protection of Amine : Hexylamine is reacted with di-tert-butyl dicarbonate to protect the amine group.

- Formation of Sulfonamide : The protected amine is treated with methanesulfonyl chloride.

- Azidation : The sulfonamide is then reacted with sodium azide in DMF at elevated temperatures to introduce the azido group.

The overall yield of this synthesis process is approximately 85% .

Bioconjugation Applications

This compound serves as a versatile linker in bioconjugation techniques. Its azido group allows for selective coupling to alkyne-bearing biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly referred to as "click chemistry." This property is particularly useful for:

- Labeling Biomolecules : It can be used to attach fluorescent dyes or other tags to proteins or nucleic acids for visualization in biological assays.

- Drug Delivery Systems : The compound can be incorporated into drug delivery systems where controlled release of therapeutic agents is desired .

Study on Bioconjugation Efficiency

A study investigated the efficiency of using this compound in the conjugation of dextrans to proteins. The results indicated that the click reaction proceeded with high efficiency, yielding stable conjugates that retained biological activity. This demonstrates the potential of this compound in developing targeted therapies and diagnostic tools .

Comparative Analysis with Other Azides

Comparative studies have shown that this compound exhibits favorable properties over other azides due to its enhanced solubility and stability under physiological conditions. This has implications for its use in live-cell imaging and other biological applications where stability is crucial .

Propiedades

IUPAC Name |

tert-butyl N-(6-azidohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9-14-15-12/h4-9H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVHBVRTWMFCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650628 | |

| Record name | tert-Butyl (6-azidohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129392-87-6 | |

| Record name | tert-Butyl (6-azidohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 6-azido-N-Boc-hexylamine used in this study and what makes it advantageous?

A1: In this study, this compound was employed as a building block to introduce additional functional groups onto dextran, a biocompatible polysaccharide []. The researchers utilized a copper-catalyzed 1,3-dipolar cycloaddition, also known as the "click" reaction, between the azide group of this compound and a pentynyl-modified dextran (PyD) []. This reaction is highly efficient and specific, allowing for controlled modification of the dextran backbone. The resulting "click product" with this compound introduces a Boc-protected amine group to the dextran. This protecting group can be easily removed later, providing a handle for further functionalization with various molecules or linkers, expanding the potential applications of the modified dextran.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.